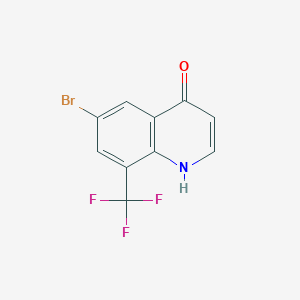

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative characterized by the presence of bromine and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one typically involves the bromination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product

Actividad Biológica

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, noted for its unique structural features, including a bromine atom and a trifluoromethyl group. These modifications enhance its chemical reactivity and potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The trifluoromethyl group is known to significantly influence the compound's biological properties by enhancing metabolic stability and bioavailability.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various microbial strains, indicating its potential as a candidate for developing new antimicrobial agents.

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer cell proliferation. The mechanisms of action are believed to involve interactions with key enzymes or receptors that regulate cell growth and apoptosis .

The biological activity of this compound is thought to be mediated through its interactions with biological targets. The trifluoromethyl group enhances binding affinity, potentially allowing for selective inhibition of target proteins involved in disease pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

Aplicaciones Científicas De Investigación

Key Chemical Properties

- Molecular Formula : C₉H₆BrF₃N₁O

- Molecular Weight : 296.084 g/mol

- CAS Number : 2149591-38-6

Antimicrobial Activity

Research indicates that quinoline derivatives, including 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one, exhibit promising antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing efficacy against various bacterial strains. For instance, studies have shown that similar compounds can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of critical signaling pathways involved in cell survival and proliferation. In vitro tests have shown significant growth inhibition in various cancer cell lines, with some derivatives achieving over 70% inhibition against colorectal cancer cells .

Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may protect neuronal cells from oxidative stress, making them potential candidates for neurodegenerative disease therapies. This activity may be attributed to their ability to modulate neurotransmitter systems and reduce inflammation within neural tissues .

Agrochemical Applications

Quinoline derivatives are also explored for their potential use in agrochemicals due to their biological activity against pests and pathogens. The unique structural features of this compound may enhance its effectiveness as a pesticide or herbicide, although specific studies are still needed to confirm these applications.

Materials Science Applications

In materials science, compounds like this compound are being studied for their potential use in developing advanced materials with unique properties. The incorporation of halogenated groups can impart desirable characteristics such as increased thermal stability and improved mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry evaluated several quinoline derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound exhibited strong inhibitory effects on cell proliferation, particularly in colorectal cancer models .

Case Study 2: Antimicrobial Efficacy

Research highlighted in MDPI demonstrated the synthesis of trifluoromethyl-substituted quinolones and their evaluation against Staphylococcus aureus, showcasing the antimicrobial potential of related compounds . These findings suggest that further exploration of this compound could yield similar or enhanced antimicrobial properties.

Summary Table of Applications

Propiedades

IUPAC Name |

6-bromo-8-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTDWDZNCPGVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.